molecular formula C17H14N2O2S3 B2821285 (Z)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-phenylpropanamide CAS No. 314751-71-8

(Z)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-phenylpropanamide

Cat. No.: B2821285
CAS No.: 314751-71-8
M. Wt: 374.49
InChI Key: CPCMESXITDCWCE-KAMYIIQDSA-N
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Description

(Z)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-phenylpropanamide (CAS: 314751-71-8) is a thiazolidinone derivative characterized by a Z-configuration at the benzylidene double bond. Its structure includes a thiophen-2-ylmethylene substituent at the 5-position of the thiazolidinone core and an N-phenylpropanamide side chain at the 3-position. Thiazolidinones are heterocyclic compounds known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S3/c20-15(18-12-5-2-1-3-6-12)8-9-19-16(21)14(24-17(19)22)11-13-7-4-10-23-13/h1-7,10-11H,8-9H2,(H,18,20)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCMESXITDCWCE-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-phenylpropanamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of thiophene-2-carbaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization with chloroacetic acid to yield the thioxothiazolidinone core. The final step involves the condensation of this core with N-phenylpropanamide under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to corresponding alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using halogens (e.g., bromine or chlorine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl groups can produce the corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-phenylpropanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It has shown activity against a range of bacterial and fungal pathogens, making it a candidate for the development of new antimicrobial agents.

Medicine

In medicine, this compound is investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models, suggesting its potential as a therapeutic agent.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities for various applications.

Mechanism of Action

The mechanism of action of (Z)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the synthesis of essential cellular components in pathogens, leading to cell death. In anticancer applications, it induces apoptosis by activating specific signaling pathways and inhibiting the proliferation of cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the thiazolidinone scaffold but differ in substituents at the 5-position (benzylidene group) and the N-linked propanamide moiety. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (5-position) N-Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: (Z)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-phenylpropanamide Thiophen-2-ylmethylene Phenyl C₁₇H₁₃N₂O₂S₃ 397.5 Thiophene enhances π-π interactions; moderate lipophilicity
3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide 4-Chlorobenzylidene 1,3-Thiazol-2-yl C₁₇H₁₂ClN₃O₂S₂ 413.93 Chlorine increases lipophilicity; thiazole may enhance hydrogen bonding
(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide 4-Methylbenzylidene 3-Hydroxyphenyl C₂₀H₁₈N₂O₃S₂ 398.5 Hydroxyl group improves aqueous solubility; pKa ~9.53 (predicted)
3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide 4-Methylbenzylidene 5-Methyl-1,3,4-thiadiazol-2-yl C₁₈H₁₇N₃O₂S₃ 419.54 Thiadiazole introduces electronegativity; methyl group enhances stability

Key Observations:

Its moderate lipophilicity (compared to chlorophenyl derivatives) may optimize membrane permeability . 4-Chlorobenzylidene : The electron-withdrawing chlorine atom increases lipophilicity (ClogP ~3.5) and may improve target affinity in hydrophobic environments. 4-Methylbenzylidene : Methyl groups enhance steric bulk and metabolic stability but reduce polarity compared to thiophene or chloro derivatives.

N-Substituent Modifications: Phenyl (Target Compound): The planar phenyl group favors hydrophobic interactions but lacks hydrogen-bonding capacity. 3-Hydroxyphenyl : The hydroxyl group introduces hydrogen-bond donor/acceptor functionality, improving solubility (predicted aqueous solubility: ~0.1 mg/mL) and interaction with polar residues. Heterocyclic Moieties (Thiazol-2-yl , Thiadiazol-2-yl ): These substituents enhance electronic diversity. For example, the thiadiazole ring in may participate in charge-transfer interactions due to its high electronegativity.

Spectroscopic and Tautomeric Behavior: IR spectra of related compounds confirm the presence of ν(C=S) vibrations at 1243–1258 cm⁻¹, critical for maintaining the thioxo-thiazolidinone structure . Tautomeric equilibria (e.g., thione-thiol forms in triazole derivatives ) are absent in the target compound, as its thiazolidinone core remains stable in the thioxo configuration .

Synthetic Considerations :

  • The target compound and its analogs are synthesized via condensation reactions of hydrazinecarbothioamides with α-halogenated ketones or aldehydes, followed by cyclization .

Biological Activity

(Z)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-phenylpropanamide is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core with a thiophene substituent and an amide group, contributing to its pharmacological properties. The structural formula can be represented as follows:

C16H16N2O2S2\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_2\text{S}_2

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several thiazolidinone derivatives, including those structurally related to our compound. The results are summarized in the following table:

CompoundMIC (µM)MBC (µM)Target Bacteria
5d37.957.8S. aureus
5g50.075.0E. coli
5k45.070.0P. aeruginosa

These results demonstrate that the compound exhibits strong antibacterial activity, outperforming traditional antibiotics like ampicillin .

Anticancer Activity

Thiazolidinones have also been investigated for their anticancer potential. The mechanisms often involve inducing apoptosis in cancer cells and inhibiting cell proliferation.

Case Study: Cytotoxic Effects

In vitro studies on human leukemia cell lines revealed that derivatives of thiazolidinones, including those related to our compound, exhibited dose-dependent cytotoxicity. The following table summarizes the findings:

CompoundIC50 (µM)Cell Line
5e12.5HL-60 (acute myeloid)
5f15.0K562 (chronic myeloid)

The compounds demonstrated significant cytotoxic effects, with mechanisms involving cell cycle arrest and apoptosis induction confirmed through flow cytometry and LDH assays .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class have been identified as dual inhibitors of cyclooxygenase enzymes (COX-1/COX-2), which are implicated in inflammation and cancer progression.
  • DNA Interaction : Thiazolidinones can interact with DNA, leading to disruptions in replication and transcription processes, ultimately triggering apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in microbial cells, leading to cell death .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (Z)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-phenylpropanamide to achieve high yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with cyclization of thiourea derivatives followed by condensation with aldehydes. Key parameters include:

  • Solvents : Dimethylformamide (DMF) or ethanol for solubility and reaction efficiency .
  • Catalysts : Sodium hydride or similar bases to promote cyclization .
  • Temperature : Controlled reflux conditions (70–90°C) to avoid side reactions .
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progress and confirm intermediate formation .
    • Yield Optimization : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) typically yields 45–60% purity. Adjusting stoichiometry of the aldehyde (e.g., thiophen-2-ylmethylene) improves regioselectivity .

Q. What methodologies are effective in characterizing the compound’s structure and confirming its (Z)-isomer configuration?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl/thioamide groups (δ 165–185 ppm). NOESY correlations confirm the (Z)-configuration by spatial proximity of the thiophene and propanamide moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 398.5) .
  • X-ray Crystallography : Single-crystal analysis (if available) provides definitive stereochemical evidence .

Q. How can researchers evaluate the compound’s biological activity in antimicrobial or anticancer assays?

  • Methodological Answer :

  • In Vitro Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Solubilize the compound in DMSO (≤1% v/v) to avoid solvent toxicity .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination. Compare with positive controls (e.g., doxorubicin) and validate via apoptosis markers (e.g., caspase-3 activation) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., thiophene vs. phenyl in the benzylidene group) influence bioactivity?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs with varying benzylidene substituents (e.g., 4-methyl, 3,4-dimethoxy) and test bioactivity. The thiophene group enhances π-π stacking with biological targets, increasing antimicrobial potency compared to phenyl derivatives .
  • Computational Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Thiophene’s electron-rich nature improves binding to bacterial DNA gyrase .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR carbonyl shifts)?

  • Methodological Answer :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • Isotopic Labeling : Use 13^13C-labeled precursors to confirm carbonyl assignments in IR (e.g., 1680 cm1^{-1} for thioxothiazolidinone C=O) .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., Gaussian-based IR simulations) .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

  • Methodological Answer :

  • Degradation Studies : Monitor hydrolysis via HPLC at pH 2–5. The thioxothiazolidinone ring undergoes acid-catalyzed cleavage, forming thiourea and thiophene-carbaldehyde byproducts .
  • Stabilization Strategies : Co-crystallization with cyclodextrins or formulation in lipid nanoparticles improves stability .

Data Contradiction Analysis

Q. Why do different synthetic batches show variable bioactivity despite identical reaction conditions?

  • Methodological Answer :

  • Purity Analysis : Use HPLC-MS to detect trace impurities (e.g., unreacted aldehydes) that inhibit biological targets. Even 95% purity may retain bioactive contaminants .
  • Crystallinity Differences : XRPD (X-ray powder diffraction) identifies polymorphic forms; amorphous phases may exhibit altered dissolution rates and bioactivity .

Structure-Activity Relationship (SAR) Exploration

Q. How can the propanamide linker be modified to enhance target selectivity (e.g., kinase vs. protease inhibition)?

  • Methodological Answer :

  • Linker Elongation : Replace the propanamide with a pentanamide chain to improve hydrophobic interactions with kinase ATP-binding pockets .
  • Substituent Introduction : Add electron-withdrawing groups (e.g., -NO2_2) to the phenyl ring to enhance hydrogen bonding with protease active sites .

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